(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide
Description
This compound, with the systematic name (S)-2-amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide (CAS: 88977-54-2), is a chiral peptidomimetic amide derivative characterized by a complex structure featuring a phenethyl group, a diethoxyethyl moiety, and a propanamide backbone . Its molecular formula is C₁₇H₂₈N₂O₃, with a molecular weight of 308.42 g/mol. The diethoxyethyl group enhances solubility in organic solvents, while the phenethyl moiety may contribute to lipophilicity and membrane permeability . This compound is primarily utilized in medicinal chemistry research for developing protease inhibitors or receptor modulators due to its amide-based scaffold.
Properties
Molecular Formula |
C25H35N3O4 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide |
InChI |
InChI=1S/C25H35N3O4/c1-4-31-24(32-5-2)18-28(16-15-20-11-7-6-8-12-20)23(29)17-21-13-9-10-14-22(21)27-25(30)19(3)26/h6-14,19,24H,4-5,15-18,26H2,1-3H3,(H,27,30)/t19-/m0/s1 |
InChI Key |
GEOYRUJMAQVCTI-IBGZPJMESA-N |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)[C@H](C)N)OCC |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)C(C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps. One common method includes the reaction of N-(2-phenylethyl)-2-aminoacetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and stability, ensuring that the product is non-hygroscopic and has good stability when exposed to air for extended periods .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with four analogous peptidomimetic amides (Table 1), supported by synthesis, solubility, and bioactivity data from diverse sources.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The diethoxyethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to the fluorobenzyl derivative, which is more lipophilic .
- The thiazole-containing analog exhibits enhanced aqueous solubility due to the heterocycle’s polarity, making it suitable for in vitro assays .
Stability :
- The diethoxyethyl acetal structure in the target compound may hydrolyze under acidic conditions, limiting its oral bioavailability . In contrast, the fluorobenzyl and thiazole derivatives show greater hydrolytic stability .
Bioactivity :
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